molecular formula C18H19NO2 B12622856 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one CAS No. 920804-37-1

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one

Cat. No.: B12622856
CAS No.: 920804-37-1
M. Wt: 281.3 g/mol
InChI Key: JYKWVFMWWADQSY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethanone structure with a prop-2-en-1-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium to ensure high yields and optical purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction could produce benzyloxyphenylethanol.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the prop-2-en-1-ylamino substituent may influence its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

920804-37-1

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C18H19NO2/c1-2-12-19-13-18(20)16-8-10-17(11-9-16)21-14-15-6-4-3-5-7-15/h2-11,19H,1,12-14H2

InChI Key

JYKWVFMWWADQSY-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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